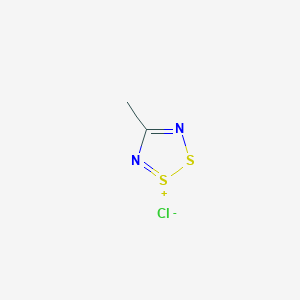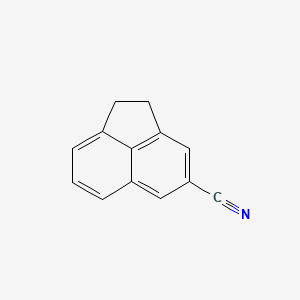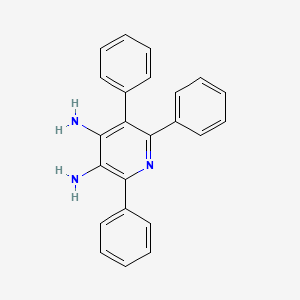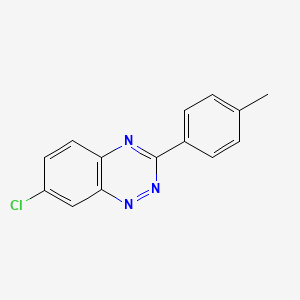![molecular formula C9H16N2O6S B14409796 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid CAS No. 82177-90-0](/img/structure/B14409796.png)
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is a compound with the chemical formula C₉H₁₆N₂O₆S. It belongs to a group of stereoisomers and is known for its unique structure, which includes both amino and carboxyethyl groups attached to a sulfanyl methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid typically involves the reaction of L-glutamic acid with a sulfanyl methyl group donor under specific conditions. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Wirkmechanismus
The mechanism of action of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
L-Glutamic acid: Shares the glutamic acid backbone but lacks the sulfanyl methyl group.
Cysteine: Contains a thiol group but lacks the glutamic acid structure.
Methionine: Contains a sulfanyl group but has a different overall structure.
Uniqueness: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is unique due to its combination of amino, carboxyethyl, and sulfanyl methyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
82177-90-0 |
|---|---|
Molekularformel |
C9H16N2O6S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanylmethyl]pentanedioic acid |
InChI |
InChI=1S/C9H16N2O6S/c10-5(8(14)15)1-4(7(12)13)2-18-3-6(11)9(16)17/h4-6H,1-3,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t4?,5-,6?/m0/s1 |
InChI-Schlüssel |
NPLBUHHVMKUZHK-XRVVJQKQSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(CSCC(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C(C(CSCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)



![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)



